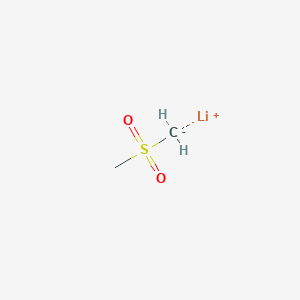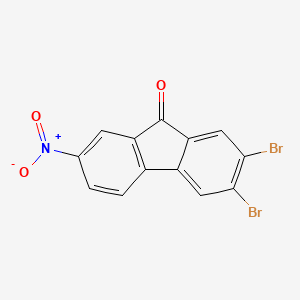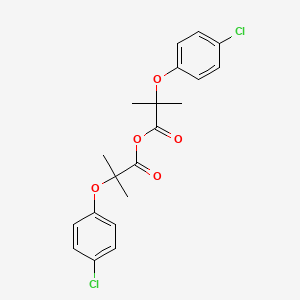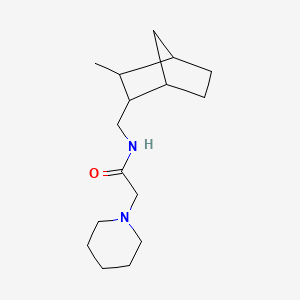
1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride is a chemical compound known for its significant pharmacological properties. It is often studied for its potential applications in various fields, including medicine and biochemistry. This compound is characterized by its complex structure, which includes an isopropylamino group and a phenetidino group attached to a propanol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of isopropylamine with a suitable phenetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the dihydrochloride salt in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isopropylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in cardiovascular and neurological disorders.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other active compounds.
Mécanisme D'action
The mechanism of action of 1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological responses, including heart rate and blood pressure. The pathways involved include the activation or inhibition of G-protein coupled receptors, leading to downstream effects on cellular signaling and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisoprolol: A beta-blocker used for treating high blood pressure.
Propranolol: Another beta-blocker with similar pharmacological properties.
Pindolol: Known for its beta-adrenergic blocking activity.
Uniqueness
1-(Isopropylamino)-3-p-phenetidino-2-propanol dihydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike other beta-blockers, it may have a different affinity for various beta-adrenergic receptor subtypes, leading to unique therapeutic effects and side effect profiles.
Propriétés
Numéro CAS |
20014-08-8 |
|---|---|
Formule moléculaire |
C14H26Cl2N2O2 |
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
1-(4-ethoxyanilino)-3-(propan-2-ylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C14H24N2O2.2ClH/c1-4-18-14-7-5-12(6-8-14)16-10-13(17)9-15-11(2)3;;/h5-8,11,13,15-17H,4,9-10H2,1-3H3;2*1H |
Clé InChI |
SZTNHUOSIRKRLW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NCC(CNC(C)C)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



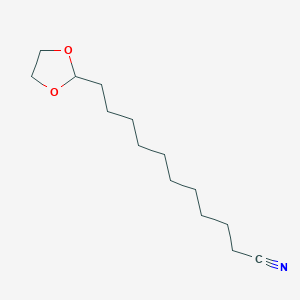
![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
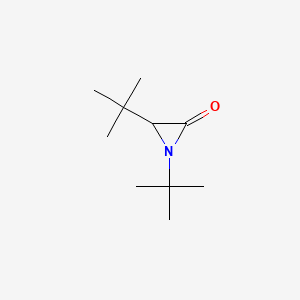
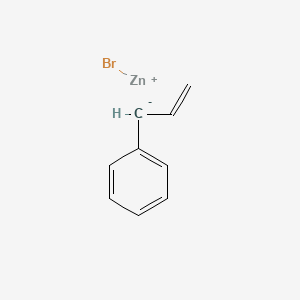
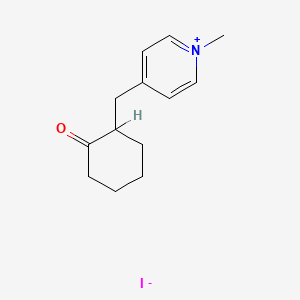
![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)

